(2-Amino-3-methoxyphenyl)methanol
Overview
Description
(2-Amino-3-methoxyphenyl)methanol is an organic compound with the molecular formula C8H11NO2 It is characterized by the presence of an amino group, a methoxy group, and a hydroxyl group attached to a benzene ring
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that (2-Amino-3-methoxyphenyl)methanol may also interact with various biological targets.
Mode of Action
It can be inferred from related compounds that it may interact with its targets, leading to changes in cellular processes
Biochemical Pathways
Related compounds such as indole derivatives are known to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that this compound may also influence a range of biochemical pathways.
Result of Action
Based on the wide range of biological activities exhibited by related compounds, it can be inferred that this compound may have diverse molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-3-methoxyphenyl)methanol can be achieved through several methods. One common approach involves the reduction of 2-nitro-3-methoxybenzaldehyde using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert atmosphere at room temperature to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 2-nitro-3-methoxybenzaldehyde. This process uses a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions to achieve efficient conversion .
Chemical Reactions Analysis
Types of Reactions
(2-Amino-3-methoxyphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a corresponding ketone or aldehyde.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Major Products Formed
Oxidation: Formation of 2-amino-3-methoxybenzaldehyde or 2-amino-3-methoxybenzoic acid.
Reduction: Formation of 2-amino-3-methoxybenzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2-Amino-3-methoxyphenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3-methoxybenzoic acid
- 2-Amino-3-methoxybenzaldehyde
- 2-Amino-3-methoxybenzyl alcohol
Uniqueness
(2-Amino-3-methoxyphenyl)methanol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxyl group allows for oxidation and reduction reactions, while the amino and methoxy groups enable various substitution reactions. This versatility makes it a valuable compound in synthetic chemistry and biomedical research .
Properties
IUPAC Name |
(2-amino-3-methoxyphenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-11-7-4-2-3-6(5-10)8(7)9/h2-4,10H,5,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGKKHKCCXJPKGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1N)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40343847 | |
Record name | (2-Amino-3-methoxyphenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40343847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
205877-13-0 | |
Record name | (2-Amino-3-methoxyphenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40343847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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